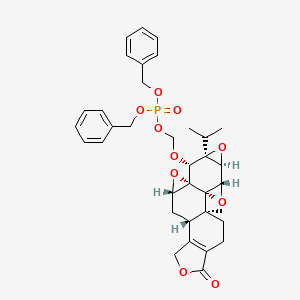

Triptolide O-Methyl Phosphate Dibenzyl Ester

説明

BenchChem offers high-quality Triptolide O-Methyl Phosphate Dibenzyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triptolide O-Methyl Phosphate Dibenzyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

dibenzyl [(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39O10P/c1-21(2)33-28(44-33)29-35(45-29)32(3)15-14-24-25(19-38-30(24)36)26(32)16-27-34(35,43-27)31(33)39-20-42-46(37,40-17-22-10-6-4-7-11-22)41-18-23-12-8-5-9-13-23/h4-13,21,26-29,31H,14-20H2,1-3H3/t26-,27-,28-,29-,31+,32-,33-,34+,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZNYHQWEVOUOJ-JAFOSAPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)(OCC8=CC=CC=C8)OCC9=CC=CC=C9)O7)COC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OCOP(=O)(OCC8=CC=CC=C8)OCC9=CC=CC=C9)O7)COC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dibenzyl Phosphate Ester Strategy: Unlocking the Therapeutic Potential of Triptolide

A Technical Guide for Drug Development Professionals

Abstract

Triptolide, a diterpenoid triepoxide from the plant Tripterygium wilfordii, presents a compelling yet paradoxical profile for drug developers. Its potent anti-inflammatory, immunosuppressive, and anticancer activities are well-documented.[1][2][3][4] However, its clinical translation is severely hampered by two critical flaws: extremely poor water solubility and significant multi-organ toxicity.[5][6][7][8] This guide details a strategic solution to these challenges: the design of water-soluble prodrugs using a dibenzyl phosphate ester promoiety. We will explore the mechanistic rationale, a detailed synthetic pathway, and the requisite evaluation protocols for this promising approach, providing researchers with a comprehensive framework for advancing triptolide-based therapeutics.

The Triptolide Conundrum: Potency Plagued by Poor Properties

Triptolide exerts its powerful biological effects through multiple mechanisms, including the inhibition of key transcription factors like NF-κB and the induction of apoptosis in cancer cells.[1][2][3][9] Its efficacy has been demonstrated in preclinical models of rheumatoid arthritis, inflammatory bowel disease, and various cancers, including pancreatic and colorectal cancer.[1][3][9]

Despite this therapeutic promise, the inherent characteristics of the triptolide molecule pose significant barriers to its clinical use:

-

Poor Aqueous Solubility: Triptolide's hydrophobic nature results in an aqueous solubility of approximately 17 μg/mL, making parenteral formulation exceedingly difficult without the use of potentially toxic co-solvents.[10][11] This also contributes to low and variable oral bioavailability.[8]

-

Systemic Toxicity: The clinical application of triptolide is restricted by severe dose-dependent toxicities, affecting the liver, kidneys, heart, and reproductive systems.[6][7] This narrow therapeutic window is a primary obstacle to developing a safe and effective treatment regimen.

The prodrug approach offers a validated strategy to overcome these limitations. By temporarily masking a key functional group—in this case, the C-14 hydroxyl—with a solubilizing promoiety, we can dramatically alter the physicochemical properties of the parent drug. The ideal prodrug should be highly water-soluble, stable in circulation, and efficiently convert to the active triptolide at the target site.

The Phosphate Prodrug Advantage: A Focus on Dibenzyl Esters

Phosphate esters are a well-established and highly effective choice for creating water-soluble prodrugs of molecules bearing hydroxyl groups.[10][12][13][14]

Key Advantages of the Phosphate Pro-moiety:

-

Dramatically Increased Solubility: The ionizable phosphate group significantly enhances aqueous solubility at physiological pH.[10][13][14]

-

Enzymatic Bioactivation: The body has endogenous enzymes, alkaline phosphatases (ALPs), which are abundant on the surface of many cells and can efficiently cleave the phosphate ester bond to release the active parent drug.[10][13][14]

-

Biocompatible Byproducts: The cleavage reaction releases the active drug and inorganic phosphate, both of which are naturally present in the body.[13]

While the phosphate group itself provides solubility, it must be protected during synthesis and purification. Dibenzyl esters serve as excellent protecting groups for the phosphate moiety during the chemical synthesis of the prodrug. They are relatively stable during the synthetic steps but can be cleanly removed under specific conditions (hydrogenolysis) that do not damage the complex triptolide core.[11][15]

Mechanism of Action: From Soluble Prodrug to Active Triptolide

The dibenzyl phosphate triptolide prodrug is designed for stability in formulation and circulation, followed by targeted bioactivation. The process unfolds in two conceptual stages: a final synthetic deprotection step and the biological activation.

-

Chemical Deprotection (Synthesis): The dibenzyl phosphate ester of triptolide is the penultimate product. The two benzyl groups are removed via catalytic hydrogenation (e.g., using Palladium on carbon), which is a mild and efficient method, to yield the final phosphate monoester prodrug, typically isolated as a disodium salt.[10][11]

-

Enzymatic Bioactivation (In Vivo): Once administered, the highly water-soluble phosphate prodrug circulates. Upon reaching tissues, endogenous alkaline phosphatases recognize and hydrolyze the phosphate ester bond at the C-14 position. This cleavage releases the active triptolide molecule, allowing it to exert its therapeutic effects locally.

Diagram: Prodrug Activation Pathway

The following diagram illustrates the conversion of the inactive, water-soluble prodrug into the active, cytotoxic triptolide.

Caption: Bioactivation of the triptolide-phosphate prodrug.

Synthesis and Characterization Workflow

The synthesis of a triptolide phosphonooxymethyl prodrug, such as the clinically investigated compound Minnelide, is a multi-step process that requires careful control of reaction conditions to avoid degradation of the sensitive triptolide core.[2][10][11][16]

Diagram: Synthetic & Evaluation Workflow

Caption: Overall workflow from synthesis to in vivo evaluation.

Experimental Protocol: Synthesis of 14-O-phosphonooxymethyl Triptolide Disodium Salt

This protocol is a representative synthesis based on published methods.[10][11][16]

Step 1: Synthesis of 14-O-methylthiomethyl Triptolide

-

Rationale: The C-14 hydroxyl group is first converted to a methylthiomethyl ether. This intermediate is stable and can be activated in the next step for nucleophilic displacement.

-

Procedure:

-

Dissolve Triptolide (1 equivalent) in a mixture of acetic acid and acetic anhydride.

-

Add dimethyl sulfoxide (DMSO) and stir the reaction at room temperature for several days.[16]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and neutralize with sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under vacuum.

-

Purify the crude product by silica gel flash chromatography to yield 14-O-methylthiomethyl triptolide.[16]

-

Step 2: Synthesis of 14-O-phosphonooxymethyl Triptolide Dibenzyl Ester

-

Rationale: The thiomethyl ether is displaced by dibenzyl phosphate in a reaction mediated by an iodinating agent. This step attaches the protected phosphate promoiety.

-

Procedure:

-

Dissolve the product from Step 1 (1 equiv.) in dry dichloromethane containing 4 Å molecular sieves under a nitrogen atmosphere.[11]

-

In a separate flask, dissolve dibenzyl phosphate (1.2 equiv.) and N-iodosuccinimide (NIS, 1.2 equiv.) in anhydrous tetrahydrofuran (THF).[11]

-

Slowly add the dibenzyl phosphate/NIS solution to the triptolide derivative solution at 15-20 °C.[11]

-

Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.[11][16]

-

Caution: The dibenzyl phosphate ester product is highly unstable on silica gel, leading to significant degradation.[11] Purification must be achieved through a sequence of aqueous extractions rather than chromatography at this stage.[10]

-

Step 3 & 4: Debenzylation and Salt Formation to Yield Final Prodrug

-

Rationale: The benzyl protecting groups are removed by catalytic hydrogenation. The resulting phosphoric acid is then converted to its disodium salt to maximize stability and solubility, followed by final purification.

-

Procedure:

-

Dissolve the crude product from Step 2 in THF.

-

Add 10% Palladium on carbon (Pd/C) catalyst.

-

Stir the mixture under a hydrogen atmosphere (1 atm) for 3 hours.[16]

-

Filter off the catalyst and treat the resulting solution with sodium carbonate to form the disodium salt.[10][11]

-

The final product is purified by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column to achieve >99% purity.[10][11]

-

The purified product is lyophilized and stored under inert gas as it is highly hygroscopic.[11]

-

In Vitro and In Vivo Evaluation

A successful prodrug must not only be synthesizable but must also demonstrate superior properties compared to the parent drug in a series of validation assays.

Data Presentation: Triptolide vs. Dibenzyl Phosphate Prodrug

The following table summarizes the expected improvements in key physicochemical and biological parameters.

| Parameter | Triptolide (Parent Drug) | Triptolide-Phosphate Prodrug | Fold Improvement | Reference |

| Aqueous Solubility (pH 7.4) | ~17 µg/mL | ~61,000 µg/mL (61 mg/mL) | ~3600x | [10][11] |

| Chemical Stability (t₉₀ at 4°C) | Formulation dependent | ~2 years (in aqueous solution) | Significantly Enhanced | [10][11] |

| In Vitro IC₅₀ (HT-29 Colon Cancer) | Potent (nM range) | Inactive (requires conversion) | N/A | [10] |

| In Vivo Efficacy (HT-29 Xenograft) | Limited by toxicity/solubility | Effective tumor reduction at ≤0.3 mg/kg | High | [10] |

Protocol: In Vitro Bioconversion Assay

-

Rationale: To confirm that the prodrug is converted to the active parent drug in the presence of the target enzyme, alkaline phosphatase.

-

Procedure:

-

Prepare a solution of the triptolide-phosphate prodrug in a suitable buffer (e.g., Tris buffer, pH 9.8 for optimal enzyme activity or pH 7.4 for physiological relevance).[10]

-

Initiate the reaction by adding alkaline phosphatase from bovine intestinal mucosa.[10]

-

Incubate the reaction at 37 °C.

-

At various time points, take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., with acid).

-

Analyze the samples by HPLC to quantify the disappearance of the prodrug and the appearance of triptolide.

-

Calculate the rate of conversion (e.g., half-life of conversion).

-

Protocol: In Vivo Efficacy in Xenograft Models

-

Rationale: To determine if the improved properties of the prodrug translate to superior antitumor efficacy and reduced toxicity in a living system.

-

Procedure:

-

Implant human cancer cells (e.g., HT-29 colon adenocarcinoma or OVCAR-3 ovarian cancer cells) subcutaneously into immunocompromised mice.[10]

-

Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, triptolide, triptolide prodrug at various doses).

-

Administer the treatments via a clinically relevant route (e.g., intraperitoneal or intravenous injection) on a defined schedule (e.g., daily or less frequently).[10]

-

Monitor tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the animals and harvest tumors for further analysis.

-

Evaluate efficacy based on tumor growth inhibition and assess toxicity by monitoring body weight changes and performing histological analysis of major organs.

-

Conclusion and Future Perspectives

The dibenzyl phosphate ester prodrug strategy effectively addresses the primary obstacles hindering the clinical development of triptolide. This approach yields a highly water-soluble and stable compound that demonstrates significant efficacy in preclinical cancer models at doses that are well-tolerated.[10] The methodologies outlined in this guide provide a robust framework for the synthesis, purification, and comprehensive evaluation of such prodrugs. Future work may focus on developing second-generation phosphate prodrugs with linkers designed for tumor-specific enzyme release or conjugation to targeting ligands to further enhance the therapeutic index of this exceptionally potent natural product.

References

-

A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F. Frontiers in Pharmacology. Available at: [Link]

-

Mechanisms of action of triptolide against colorectal cancer: insights from proteomic and phosphoproteomic analyses. PMC. Available at: [Link]

-

Pharmacological activity and clinical progress of Triptolide and its derivatives LLDT-8, PG490-88Na, and Minnelide. European Journal of Medicinal Chemistry. Available at: [Link]

-

Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives. Chinese Medicine. Available at: [Link]

-

Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts. Journal of Medicinal Chemistry. Available at: [Link]

-

Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts. PMC. Available at: [Link]

-

A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F. PMC. Available at: [Link]

-

Pro-drug approaches to overcome poor solubility and toxicity of triptolide. ResearchGate. Available at: [Link]

-

Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. Available at: [Link]

-

Therapeutic potential of triptolide in autoimmune diseases and strategies to reduce its toxicity. PMC. Available at: [Link]

-

A comprehensive overview of triptolide utilizing nanotechnology and its potential applications in prostate diseases. Frontiers in Pharmacology. Available at: [Link]

-

Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir. Journal of Medicinal Chemistry. Available at: [Link]

-

Triptolide: Medicinal chemistry, chemical biology and clinical progress. European Journal of Medicinal Chemistry. Available at: [Link]

- An improved process for the preparation of triptolide prodrugs. Google Patents.

-

Triptolide: Structural modifications, structure-activity relationships, bioactivities, clinical development and mechanisms. ResearchGate. Available at: [Link]

-

The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. Available at: [Link]

-

Synthesis and Characterization of a Phosphate Prodrug of Isoliquiritigenin. ResearchGate. Available at: [Link]

-

The Schematic diagram of triptolide prodrug (A) and redox-responsive... ResearchGate. Available at: [Link]

-

Unexpected Stability of a Prodrug to Enzymatic Hydrolysis within a Hydrated HPMC Matrix Tablet. PMC. Available at: [Link]

-

Phosphonate prodrugs: an overview and recent advances. PMC. Available at: [Link]

-

Prodrug activation model (a) and proposed enzymatic mechanism. (b) Carboxy ester promoieties highlighted in green. ResearchGate. Available at: [Link]

-

Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives. PMC. Available at: [Link]

-

In vitro versus in vivo effects of triptolide: the role of transcriptional inhibition. Open Access Journals. Available at: [Link]

-

Design of Enzymatically Cleavable Prodrugs of a Potent Platinum-Containing Anticancer Agent. PMC. Available at: [Link]

-

Prodrugs of phosphonoformate: products, kinetics and mechanisms of hydrolysis of dibenzyl (methoxycarbonyl)phosphonate. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Identification of in vivo and in vitro metabolites of triptolide by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Prodrugs of phosphonates and phosphates: crossing the membrane barrier. PMC. Available at: [Link]

-

In Vitro and In Vivo Evaluation of Microparticulate Drug Delivery Systems Composed of Macromolecular Prodrugs. NIH. Available at: [Link]

Sources

- 1. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]

- 3. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]

- 4. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic potential of triptolide in autoimmune diseases and strategies to reduce its toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A comprehensive overview of triptolide utilizing nanotechnology and its potential applications in prostate diseases [frontiersin.org]

- 8. Triptolide: Medicinal chemistry, chemical biology and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of action of triptolide against colorectal cancer: insights from proteomic and phosphoproteomic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sites.rutgers.edu [sites.rutgers.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Unexpected Stability of a Prodrug to Enzymatic Hydrolysis within a Hydrated HPMC Matrix Tablet - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WO2014167581A2 - An improved process for the preparation of triptolide prodrugs - Google Patents [patents.google.com]

Technical Whitepaper: Triptolide vs. Triptolide O-Methyl Phosphate Dibenzyl Ester

From Natural Product to Prodrug Precursor: A Comparative Analysis

Executive Summary

This technical guide analyzes the critical distinctions between Triptolide (TP) , a diterpenoid epoxide isolated from Tripterygium wilfordii, and Triptolide 14-O-phosphonooxymethyl dibenzyl ester (hereafter referred to as TP-Dibenzyl ).

While Triptolide is the bioactive "warhead" responsible for potent anticancer and immunosuppressive effects, it suffers from poor aqueous solubility (17

Chemical Architecture & Physicochemical Divergence

The fundamental difference lies in the modification of the C-14 hydroxyl group. This modification alters the molecule's solubility profile, stability, and interaction with biological targets.

Comparative Data Table

| Feature | Triptolide (TP) | TP-Dibenzyl Ester (Intermediate) |

| Molecular Formula | ||

| Molecular Weight | 360.4 g/mol | ~650.6 g/mol |

| Key Functional Group | 14- | 14-O-Phosphonooxymethyl dibenzyl ester |

| Aqueous Solubility | Poor (0.017 mg/mL) | Insoluble (Highly Lipophilic) |

| Organic Solubility | Soluble in DMSO, DMF | Soluble in DCM, THF, Ethyl Acetate |

| Biological Activity | Active (Binds XPB/TFIIH) | Inactive (Requires cleavage) |

| Metabolic Role | Parent Drug | Synthetic Precursor / Prodrug Intermediate |

| LogP (Estimated) | ~0.6 - 1.0 | > 4.5 (High Lipophilicity) |

Structural Insight

-

Triptolide: Characterized by a unique triepoxide lactone structure. The C-14 hydroxyl is sterically hindered and is the primary site for derivatization.

-

TP-Dibenzyl: The C-14 hydroxyl is capped with a formaldehyde linker attached to a phosphate group protected by two benzyl rings. This "masking" prevents the molecule from interacting with the XPB protein (the target of TP), rendering it pharmacologically inert until activated.

Synthetic Pathway & Process Chemistry

The transformation of Triptolide into TP-Dibenzyl is the pivotal step in overcoming the "solubility barrier." Direct phosphorylation of the C-14 hydroxyl is difficult due to steric hindrance and the acid-sensitivity of the epoxide rings.

The "Formaldehyde Linker" Strategy

To attach the bulky phosphate, a methylene spacer (formaldehyde linker) is introduced. This creates a hemiacetal-like ester that is susceptible to enzymatic hydrolysis later in vivo.

Graphviz Workflow: Synthesis of the Dibenzyl Intermediate

Figure 1: Synthetic route transitioning from the active parent drug (Red) to the lipophilic dibenzyl intermediate (Blue) and finally the water-soluble clinical candidate (Green).

Critical Synthetic Nuance

The conversion of the Methylthiomethyl ether to TP-Dibenzyl uses N-iodosuccinimide (NIS) and dibenzyl phosphate.[1][2]

-

Challenge: The TP-Dibenzyl ester is prone to decomposition on silica gel during purification.[1][2]

-

Solution: Fast column chromatography buffered with triethylamine is often required to isolate this intermediate before the final hydrogenolysis step.

Pharmacokinetics & Prodrug Mechanism

Why synthesize the Dibenzyl Ester if it isn't water-soluble?

-

Purification Handle: It allows for the purification of the phosphorylated core using organic solvents, which is impossible with the highly polar final salt.

-

Liposomal Formulation: While Minnelide is water-soluble, the TP-Dibenzyl ester is highly lipophilic. This makes it an ideal candidate for Lipid Nanoparticle (LNP) encapsulation, where the drug must reside in the lipid bilayer rather than the aqueous core.

Mechanism of Action (The "Payoff")

Once the benzyl groups are removed (synthetically) to form Minnelide, the drug is injected. In the body, alkaline phosphatases attack the phosphate.

Graphviz Workflow: In Vivo Activation

Figure 2: The activation cascade. The dibenzyl ester discussed in this guide is the synthetic precursor to the green "Prodrug" node.

Experimental Protocols

Protocol A: Synthesis of TP-Dibenzyl Ester (NIS Method)

Context: Conversion of Triptolide-14-methylthiomethyl ether to Triptolide-14-O-phosphonooxymethyl dibenzyl ester.

-

Preparation: Dissolve Triptolide-14-methylthiomethyl ether (1.0 eq) in dry DCM/THF (1:1 v/v) under Argon atmosphere.

-

Activation: Add activated 4Å molecular sieves to ensure anhydrous conditions (Critical: Water competes with the phosphate nucleophile).

-

Reagent Addition: Add Dibenzyl phosphate (1.5 eq) followed by N-iodosuccinimide (NIS) (1.5 eq) at 0°C.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (The product spot will be less polar than the starting material but UV active).

-

Quench: Dilute with DCM, wash with saturated

(to remove iodine) and saturated -

Purification: Flash chromatography on silica gel. Note: Pre-wash silica with 1% Triethylamine in Hexanes to neutralize acidity. Elute with Ethyl Acetate/Hexanes gradient.

-

Validation:

NMR should show a singlet around -1.0 to -3.0 ppm (characteristic of phosphate triesters).

Protocol B: Stability Assessment (Self-Validating)

Objective: Determine if the Dibenzyl ester is stable enough for formulation or if it degrades to TP.

-

Setup: Prepare a 1 mg/mL solution of TP-Dibenzyl in Acetonitrile.

-

Stress Condition: Dilute 1:10 into Phosphate Buffered Saline (PBS, pH 7.4) incubated at 37°C.

-

Sampling: Aliquot at t=0, 1h, 4h, 24h.

-

Analysis: Inject onto RP-HPLC (C18 column).

-

Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

-

Detection: UV at 218 nm (Triptolide chromophore).

-

-

Interpretation:

-

Peak at High RT (Lipophilic) = Intact Dibenzyl Ester.

-

Peak at Low RT (Polar) = Hydrolyzed intermediates.

-

Peak matching Triptolide Standard = Premature release (Instability).

-

References

-

Chugh, R., Sangwan, V., Patil, S. P., et al. (2012).[3] "A preclinical evaluation of Minnelide as a therapeutic agent against pancreatic cancer."[3][4][5] Science Translational Medicine, 4(156), 156ra39.[3] [3]

-

Patil, S., Lis, L. G., Cortese, C. J., et al. (2015). "Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts." Journal of Medicinal Chemistry, 58(23), 9334–9344.

-

Rivière, G. (2020). "Triptolide and its derivatives: A review of their synthesis and pharmacological activities." Beilstein Journal of Organic Chemistry, 16, 1860–1894.

Sources

- 1. Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]

- 4. Minnelide, a novel drug for pancreatic and liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impaired synthesis of stromal components in response to Minnelide improves vascular function, drug delivery and survival in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Properties of Triptolide Phosphate Ester Intermediates: From Physicochemical Barrier to Clinical Viability

An In-Depth Technical Guide

Abstract

Triptolide, a potent diterpene triepoxide, has garnered significant interest within the pharmaceutical community for its broad spectrum of therapeutic activities, including profound anti-inflammatory, immunosuppressive, and antineoplastic effects.[1][2] However, its progression into clinical practice has been critically hampered by its exceptionally low aqueous solubility and a narrow therapeutic window.[3][4] This guide provides a detailed examination of the strategic use of phosphate ester intermediates as a prodrug approach to overcome this fundamental solubility challenge. We will explore the physicochemical rationale, present comparative quantitative data, and provide a detailed, field-proven experimental protocol for the accurate assessment of solubility. This document is intended for researchers, chemists, and drug development professionals dedicated to advancing potent but poorly soluble molecules like triptolide into viable clinical candidates.

The Triptolide Conundrum: Potency Limited by Poor Aqueous Solubility

A Profile of Potency: Triptolide's Therapeutic Promise

Triptolide is a natural product isolated from the vine Tripterygium wilfordii Hook F (Thunder God Vine), a plant with a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases.[1][5] Its powerful biological effects stem from its ability to modulate multiple cellular pathways. A primary mechanism involves the inhibition of transcription factor NF-κB, a key regulator of inflammatory responses, thereby reducing the expression of pro-inflammatory cytokines.[5][6][7] Furthermore, triptolide covalently binds to the XPB subunit of the general transcription factor TFIIH, leading to a global inhibition of RNA polymerase II-mediated transcription.[7] This broad transcriptional suppression accounts for its potent antiproliferative effects against cancer cells.[7][8]

The Solubility Barrier: A Critical Obstacle in Drug Development

Despite its compelling biological profile, the clinical development of triptolide is impeded by its physicochemical properties, most notably its poor water solubility.[9] Published studies report its aqueous solubility to be as low as 17 μg/mL, while other analyses have found it to be around 0.1976 mg/mL.[3][10] This discrepancy likely arises from different experimental conditions, but both values are indicative of a compound that is practically insoluble in water.

This low solubility presents significant challenges for formulation and administration. It makes developing a parenteral (intravenous) formulation difficult without the use of potentially toxic co-solvents or complexing agents.[11] For oral administration, poor solubility often leads to low and erratic bioavailability, undermining the potential for reliable therapeutic dosing.

Phosphate Ester Prodrugs: A Strategic Approach to Enhancing Solubility

The Prodrug Rationale

To circumvent the inherent limitations of triptolide, researchers have employed a prodrug strategy. This approach involves chemically modifying the parent molecule to create an intermediate with improved physicochemical properties (like solubility), which is then converted back to the active parent drug in vivo through enzymatic or chemical processes.[4][12]

The Advantage of Phosphate Esters

The use of a phosphate group as a promoiety is a historically successful strategy for enhancing the aqueous solubility of molecules containing hydroxyl groups.[3][12] The C-14 hydroxyl group on the triptolide molecule is an ideal site for such a modification.[13] The rationale for this choice is threefold:

-

Enhanced Hydrophilicity: The phosphate group is highly polar and ionizable, drastically increasing the molecule's affinity for aqueous media.

-

pH-Dependent Ionization: At physiological pH (~7.4), the phosphate moiety is deprotonated, existing as an anion. This charge significantly boosts water solubility.[3][11]

-

Bioconversion: The ester linkage is designed to be cleaved in vivo by endogenous enzymes, particularly alkaline phosphatases, which are abundant in the body. This enzymatic action releases the active parent triptolide and inorganic phosphate, both of which are endogenous substances.[3][11]

Clinical Case Study: Minnelide™

A prominent example of this strategy is Minnelide™, a water-soluble phosphonooxymethyl prodrug of triptolide (14-O-phosphonooxymethyltriptolide disodium salt).[13] Minnelide has advanced into clinical trials for various cancers, including pancreatic and gastrointestinal cancers, demonstrating that the phosphate ester approach is a clinically viable method for delivering triptolide.[14][15][16]

Triptolide Bioactivation Pathway

The following diagram illustrates the conversion of poorly soluble triptolide into a highly soluble phosphate ester prodrug and its subsequent enzymatic cleavage back to the active form within the body.

Caption: Conversion of triptolide to a soluble prodrug and its in-vivo activation.

Quantitative Analysis of Solubility

A Stark Contrast: Comparative Solubility Data

The derivatization of triptolide into a phosphate ester intermediate results in a dramatic and clinically significant increase in aqueous solubility. This transformation is the cornerstone of its improved druggability.

| Compound | Parent Moiety / Intermediate | Aqueous Solubility (pH 7.4) | Fold Increase | Reference(s) |

| Triptolide | Parent Drug | ~17 µg/mL | - | [3][17] |

| Minnelide™ | Disodium Phosphonooxymethyl Prodrug | 61 mg/mL | ~3600x | [3][17] |

Table 1: Comparison of aqueous solubility between Triptolide and its phosphate ester prodrug, Minnelide™.

The Critical Role of pH

For the parent triptolide molecule, which lacks ionizable functional groups, altering the pH of the medium is not a viable strategy for enhancing solubility.[11] However, for the phosphate ester prodrug, pH is a critical factor. The phosphate group has multiple pKa values, and its state of ionization—and therefore its solubility—is directly dependent on the pH of the surrounding environment. The high solubility at pH 7.4 is a direct result of the phosphate group being in its ionized, dibasic state, which is ideal for parenteral formulations.[3]

Experimental Protocol for Solubility Determination

Principle of Kinetic Solubility Assessment

The following protocol describes a robust method for determining the kinetic aqueous solubility of triptolide intermediates. Kinetic solubility is a high-throughput assessment that measures the concentration of a compound in solution after a saturated state is rapidly induced by adding a concentrated DMSO stock to an aqueous buffer, followed by a defined equilibration period. It is a vital early-stage assessment in drug discovery.[18]

Detailed Step-by-Step Protocol

Expertise & Causality: This protocol is designed for accuracy and reproducibility. The use of HPLC for quantification is critical, as simpler methods like UV spectroscopy cannot distinguish between the dissolved compound and any potential impurities or degradation products, a crucial detail for ensuring data integrity.[18]

A. Materials and Reagents:

-

Triptolide phosphate ester intermediate (test compound)

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade with 0.1% Formic Acid (v/v)

-

96-well microplate (polypropylene)

-

Filter plate (e.g., 0.45 µm PVDF)

-

Collection plate

-

HPLC system with UV detector

-

Analytical HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm)

B. Preparation of Stock Solutions:

-

Rationale: A high-concentration DMSO stock is used to facilitate the rapid creation of a supersaturated solution upon dilution in the aqueous buffer.

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO. Ensure complete dissolution.

C. Saturation and Equilibration:

-

Dispense 198 µL of PBS (pH 7.4) into the wells of the 96-well microplate.

-

Add 2 µL of the 10 mM DMSO stock solution to each well. This results in a final DMSO concentration of 1% and a theoretical compound concentration of 100 µM.

-

Seal the plate and shake at room temperature for 2 hours.

-

Causality: This incubation period allows the solution to equilibrate. While not true thermodynamic equilibrium, it provides a consistent and reproducible kinetic measurement.

-

D. Phase Separation:

-

Rationale: This step is crucial to separate the dissolved compound in the supernatant from any undissolved solid precipitate.[18] Filtration is often preferred in high-throughput settings.

-

Stack the filter plate on top of a clean collection plate.

-

Transfer the contents from the equilibrated plate to the filter plate.

-

Centrifuge the stacked plates to force the supernatant through the filter into the collection plate. Alternatively, use a vacuum manifold.

E. Sample Analysis by HPLC-UV:

-

Rationale: HPLC provides precise quantification and confirms the identity and purity of the compound being measured.

-

Prepare a calibration curve using known concentrations of the test compound.

-

Configure the HPLC system:

-

Analyze the filtered samples from the collection plate.

-

Calculate the concentration of the dissolved compound in each sample by comparing its peak area to the calibration curve. The resulting concentration is the kinetic solubility.

Experimental Workflow Diagram

Sources

- 1. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Triptolide? [synapse.patsnap.com]

- 7. What is Triptolide used for? [synapse.patsnap.com]

- 8. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. europeanreview.org [europeanreview.org]

- 14. td2inc.com [td2inc.com]

- 15. First-in-Human Phase I Study of Minnelide in Patients With Advanced Gastrointestinal Cancers: Safety, Pharmacokinetics, Pharmacodynamics, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the Mechanism of Action of Triptolide Phosphate Prodrugs

Abstract: Triptolide, a diterpene triepoxide from the plant Tripterygium wilfordii, exhibits potent anti-inflammatory, immunosuppressive, and anti-neoplastic activities.[1][2][3] Its clinical development, however, has been severely hampered by its poor aqueous solubility and significant multi-organ toxicity.[4][5] To circumvent these limitations, phosphate prodrug strategies have been employed, leading to the development of water-soluble precursors like Minnelide, which can be administered parenterally and are designed for in vivo conversion to the active triptolide.[3][6][7] This guide provides an in-depth technical overview of the molecular mechanism of action, beginning with the activation of the phosphate prodrug, followed by the covalent inhibition of the primary molecular target of triptolide, and concluding with the downstream cellular consequences and the experimental methodologies used to elucidate these processes.

The Challenge of Triptolide: From Natural Product to Therapeutic Candidate

Triptolide (C₂₀H₂₄O₆) is a structurally complex natural product characterized by three epoxide groups and an α,β-unsaturated lactone ring, which are crucial for its biological activity.[3][4] Its potent bioactivity has been demonstrated across a vast array of preclinical models, including pancreatic, colon, and ovarian cancers.[8][9][10] However, the translation of triptolide to the clinic has been met with significant hurdles.

-

Poor Aqueous Solubility: Triptolide's hydrophobic nature results in extremely low water solubility (approx. 17 μg/mL at pH 7.4), making parenteral formulation challenging and oral bioavailability inconsistent.[8][11]

-

Dose-Dependent Toxicity: The narrow therapeutic window of triptolide is a major concern, with significant toxicities reported, including hepatotoxicity, nephrotoxicity, and cardiotoxicity.[4]

-

Lack of Patent Protection: As a natural product, triptolide itself lacks robust patent protection, discouraging commercial development.[11]

These challenges created a clear need for a prodrug strategy that could improve the compound's physicochemical properties while retaining its potent therapeutic action upon in vivo activation.

The Phosphate Prodrug Strategy: Bioactivation and Pharmacokinetics

The phosphate prodrug approach is a well-established method to enhance the aqueous solubility and stability of parent drugs containing hydroxyl groups.[8][11][12] This strategy involves masking a hydroxyl group on the parent molecule with a phosphate-containing promoiety.

Prodrug Design and Activation Mechanism

A prominent example is the phosphonooxymethyl ether prodrug of triptolide.[8][13] In this design, a phosphate group is attached to the 14-hydroxyl group of triptolide via a linker. This modification achieves several key objectives:

-

Enhanced Solubility: The phosphate promoiety is ionized at physiological pH, dramatically increasing aqueous solubility. For instance, a disodium phosphonooxymethyl prodrug of triptolide exhibited a solubility of 61 mg/mL at pH 7.4, a greater than 3,500-fold increase over the parent compound.[8][11][13]

-

Chemical Stability: These prodrugs are generally stable in solution, allowing for a longer shelf-life.[8][11]

-

Enzymatic Conversion: The cornerstone of this strategy is the predictable in vivo conversion to the active drug. The phosphate ester bond is readily cleaved by alkaline phosphatases, enzymes that are ubiquitous throughout the body and highly concentrated in the plasma membranes of tissues like the liver, kidney, and intestine.[8][11][12] This enzymatic action releases the active triptolide systemically.

The activation cascade is a two-step process. First, alkaline phosphatase cleaves the phosphate group, generating an unstable hydroxymethyl intermediate. This intermediate then rapidly decomposes, releasing formaldehyde and the active parent drug, triptolide.

Pharmacokinetic Profile

Pharmacokinetic studies demonstrate that after administration of a phosphate prodrug, the prodrug itself is rapidly eliminated while the concentration of the active triptolide rises, confirming efficient in vivo conversion.[14] This reliable release of triptolide addresses a key failure of earlier prodrug attempts, such as triptolide succinate (omtriptolide), which suffered from slow and incomplete cleavage.[8]

The Core Mechanism: Covalent Inhibition of the TFIIH Complex

Once released, triptolide exerts its profound biological effects primarily through the inhibition of general transcription.[15] The central molecular target responsible for this activity has been identified as the Xeroderma Pigmentosum group B (XPB) protein.[1][16][17]

XPB: The Molecular Target

XPB is a critical subunit of the general transcription factor TFIIH, a ten-subunit complex with essential roles in two fundamental cellular processes:

-

Transcription Initiation: XPB functions as a DNA-dependent ATPase that helps unwind the DNA at gene promoters, allowing RNA Polymerase II (RNAPII) to begin transcription.[4][16]

-

Nucleotide Excision Repair (NER): TFIIH is also integral to the NER pathway, which removes bulky DNA lesions (e.g., those caused by UV radiation or platinum-based chemotherapy).[4][16]

The Covalent Bond: An Irreversible Inhibition

Triptolide irreversibly inhibits XPB through a highly specific covalent interaction.[16][18] The 12,13-epoxide ring of triptolide is essential for this activity.[4] It acts as an electrophile that is attacked by the nucleophilic thiol group of a specific cysteine residue, Cys342, within the XPB protein.[4][18] This reaction forms a stable covalent bond, permanently inactivating the protein.

The specificity of this interaction is remarkable. Mutation of Cys342 to a non-nucleophilic residue, such as threonine, renders cells completely resistant to triptolide, validating XPB as the physiologically relevant target for its transcription-inhibitory and cytotoxic effects.[18]

Downstream Consequences of XPB Inhibition

By inhibiting the DNA-dependent ATPase activity of XPB, triptolide triggers a cascade of downstream events:

-

Global Transcription Repression: The failure to unwind promoter DNA prevents the formation of the transcription bubble, leading to a global shutdown of RNAPII-mediated transcription.[1][4][16] This is particularly detrimental to cancer cells, which are often highly dependent on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., c-MYC).[4][19]

-

Induction of Apoptosis: The depletion of critical survival proteins sensitizes cancer cells to apoptosis (programmed cell death).[4]

-

Impaired DNA Repair: Inhibition of the NER pathway makes cells more vulnerable to DNA-damaging agents, providing a rationale for combining triptolide with certain chemotherapies.[4][16]

Other Cellular Effects and Signaling Pathways

While XPB is the primary target that explains most of triptolide's activities, the compound also modulates several other signaling pathways, contributing to its pleiotropic effects.[16][20]

-

NF-κB Pathway: Triptolide is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[9][21][22] This contributes significantly to its anti-inflammatory properties.[2][23]

-

Heat Shock Proteins (HSPs): Triptolide has been shown to down-regulate the expression of heat shock proteins, such as HSP70, which act as molecular chaperones that help cancer cells survive stress.[10][20]

-

JAK/STAT Pathway: The compound can inhibit the JAK/STAT signaling pathway, which is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.[2][24]

-

PI3K/Akt/mTOR Pathway: Triptolide has been reported to suppress the PI3K/Akt/mTOR pathway, a central node for cell growth, proliferation, and survival.[20][25]

Table 1: Summary of Triptolide's Cellular Effects

| Cellular Process | Key Target/Pathway | Consequence | References |

| Transcription | XPB Subunit of TFIIH | Global inhibition of RNAPII-mediated transcription | [1][4][16] |

| DNA Repair | XPB Subunit of TFIIH | Impairment of Nucleotide Excision Repair (NER) | [4][16] |

| Inflammation | NF-κB Pathway | Reduction of pro-inflammatory cytokines | [2][9][21][23] |

| Cell Survival | Depletion of Mcl-1, Bcl-2; Inhibition of Akt | Induction of apoptosis | [4][24][25] |

| Stress Response | HSP70, HSP27 | Reduced chaperoning of oncoproteins, increased cell stress | [10][20] |

Key Experimental Methodologies

The elucidation of the mechanism of triptolide and its prodrugs relies on a suite of biochemical and cell-based assays. The causality behind these experimental designs is crucial for generating reliable and interpretable data.

Protocol: In Vitro TFIIH ATPase Activity Assay

This assay directly measures the primary biochemical effect of triptolide on its target.

-

Objective: To quantify the inhibition of the DNA-dependent ATPase activity of the TFIIH complex by triptolide.

-

Causality: This assay is foundational because it directly tests the hypothesis that triptolide inhibits the enzymatic function of its identified target. Using radio-labeled ATP ([γ-³²P]ATP) provides a highly sensitive method to measure ATP hydrolysis, the direct output of ATPase activity.

-

Methodology:

-

Purify the recombinant human TFIIH complex.

-

Incubate a fixed concentration of TFIIH with a DNA substrate (e.g., a short oligonucleotide) to activate the enzyme.

-

Add varying concentrations of triptolide or a vehicle control (e.g., DMSO) and incubate to allow for binding.

-

Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Allow the reaction to proceed for a defined time at 37°C.

-

Stop the reaction (e.g., by adding EDTA).

-

Separate the hydrolyzed free phosphate (³²Pi) from the unhydrolyzed [γ-³²P]ATP using thin-layer chromatography (TLC).

-

Quantify the amount of ³²Pi and unhydrolyzed ATP using a phosphorimager.

-

Calculate the percentage of ATPase activity relative to the vehicle control for each triptolide concentration and determine the IC₅₀ value.[16][17]

-

Protocol: NF-κB Reporter Gene Assay

This cell-based assay is used to assess the functional impact of triptolide on a key inflammatory signaling pathway.

-

Objective: To measure the inhibitory effect of triptolide on the transcriptional activity of NF-κB.

-

Causality: This is a functional assay that moves beyond a single enzyme to a whole signaling pathway. A reporter gene (luciferase) is placed under the control of an NF-κB-responsive promoter. An increase in NF-κB activity drives luciferase expression, which produces a measurable light signal. This provides a quantitative readout of pathway activity. TNF-α is used as a specific and potent activator of the canonical NF-κB pathway, ensuring the measured signal is pathway-dependent.

-

Methodology:

-

Use a stable cell line (e.g., HEK293) engineered to express a luciferase reporter gene driven by an NF-κB response element.

-

Seed the cells in a 96- or 384-well white microplate and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of triptolide or test compounds for 1-2 hours.

-

Stimulate the NF-κB pathway by adding a known activator, such as Tumor Necrosis Factor-alpha (TNF-α), to all wells except the negative control.

-

Incubate for an additional 6-8 hours to allow for reporter gene expression.

-

Add a luciferase assay reagent (which lyses the cells and provides the substrate, luciferin).

-

Measure the luminescence signal using a plate reader.

-

Normalize the data to the stimulated vehicle control and calculate the IC₅₀ of inhibition.[24]

-

Summary and Future Directions

Triptolide phosphate prodrugs represent a successful strategy to overcome the significant formulation and delivery challenges of the parent natural product. The mechanism of action is a cascade that begins with enzymatic activation by alkaline phosphatases, releasing active triptolide. The liberated triptolide then acts as a potent, irreversible inhibitor of the XPB subunit of the TFIIH complex. This covalent modification ablates the enzyme's ATPase activity, leading to a global shutdown of transcription and an impairment of DNA repair, which collectively trigger apoptosis in highly proliferative cells, particularly cancer cells.

Future research in this area will likely focus on:

-

Targeted Delivery: Developing next-generation prodrugs that are activated by enzymes specifically overexpressed in tumor tissues (e.g., bioreductive prodrugs activated by NQO1 in hypoxic tumors) to further improve the therapeutic index.[26][27]

-

Combination Therapies: Systematically exploring the synergy between triptolide prodrugs and DNA-damaging agents or other targeted therapies, leveraging triptolide's ability to inhibit DNA repair and sensitize cancer cells.[10]

-

Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to triptolide-based therapies.

By leveraging a deep mechanistic understanding, the full therapeutic potential of triptolide may yet be realized through these innovative prodrug and combination strategies.

References

-

Titov, D. V., Gilman, B., He, Q. L., Bhat, S., Low, W. K., Dang, Y., Smeaton, M., Burton, A. J., Santell, L., Shlevin, L., Peterson, M., Kazi, A., Garcia-Echeverria, C., & Yuan, J. (2011). XPB, a subunit of TFIIH, is a target of the natural product triptolide. Nature Chemical Biology, 7(3), 182–188. [Link]

-

Nelson, E. C., Giver, C. R., Shubin, N. J., Kren, N. R., Gwin, C. A., & Georg, G. I. (2015). Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts. Journal of Medicinal Chemistry, 58(23), 9334–9344. [Link]

-

He, Q. L., Titov, D. V., & Yuan, J. (2011). XPB, a subunit of TFIIH, is a target of the natural product triptolide. PubMed, 21258365. [Link]

-

He, Y., Zhang, Y., & Liu, S. (2015). Covalent modification of a cysteine residue in the XPB subunit of the general transcription factor TFIIH through single epoxide cleavage of the transcription inhibitor triptolide. PubMed, 25558832. [Link]

-

Zheng, Y., Zhang, Y., & Chen, Q. (2019). Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review. Frontiers in Pharmacology, 10, 145. [Link]

-

Titov, D. V., Gilman, B., & He, Q. L. (2011). XPB, a subunit of TFIIH, is a target of the natural product triptolide. ResearchGate. [Link]

-

Titov, D. V., Gilman, B., He, Q. L., Bhat, S., Low, W. K., Dang, Y., Smeaton, M., Burton, A. J., Santell, L., Shlevin, L., Peterson, M., Kazi, A., Garcia-Echeverria, C., & Yuan, J. (2011). XPB, a subunit of TFIIH, is a target of the natural product triptolide. Denis Titov Laboratory. [Link]

- Ahmad, F., & Singh, A. (2025). Pharmacological, computational, and mechanistic insights into triptolide's role in targeting drug-resistant cancers. Journal of Biochemical and Molecular Toxicology.

-

Manzo, S. G., & Wang, D. (2024). The Yin and Yang of the Natural Product Triptolide and Its Interactions with XPB, an Essential Protein for Gene Expression and DNA Repair. MDPI. [Link]

-

Chen, S. R., & Dai, Y. (2018). A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F. Frontiers in Pharmacology, 9, 104. [Link]

-

Nelson, E. C., Giver, C. R., Shubin, N. J., Kren, N. R., Gwin, C. A., & Georg, G. I. (2015). Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts. ACS Publications. [Link]

-

Wang, Y., & Liu, S. (2022). Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex. Frontiers. [Link]

-

Li, X., & Zhang, T. (2024). Pro-drug approaches to overcome poor solubility and toxicity of triptolide. ResearchGate. [Link]

-

Mahadevan, D., & Von Hoff, D. D. (2024). First-in-Human Phase I Study of Minnelide in Patients With Advanced Gastrointestinal Cancers: Safety, Pharmacokinetics, Pharmacodynamics, and Antitumor Activity. PubMed, 38306716. [Link]

-

Zheng, Y., Zhang, Y., & Chen, Q. (2019). Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review. Frontiers. [Link]

-

Zhou, Z. L., & Chen, L. (2018). Targets and molecular mechanisms of triptolide in cancer therapy. AME Publishing Company. [Link]

-

Nelson, E. C., Giver, C. R., Shubin, N. J., Kren, N. R., Gwin, C. A., & Georg, G. I. (2015). Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts. PubMed, 26596892. [Link]

-

National Cancer Institute (NCI). (n.d.). Minnelide for Pancreatic Cancer. withpower.com. [Link]

-

Goldstein, D., & Karapetis, C. (2024). Abstract CT218: Phase II open label trial of Minnelide™ in patients with chemotherapy refractory metastatic pancreatic cancer. AACR Journals. [Link]

-

Li, J., & Shen, L. (2024). The safety and efficacy outcomes of Minnelide given alone or in combination with paclitaxel in advanced gastric cancer: A phase I trial. University of Miami. [Link]

-

Xiang, C., & Lou, Y. (2021). Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives. Journal of Zhejiang University. Science. B. [Link]

-

Xiang, C., & Lou, Y. (2021). Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives. PMC. [Link]

-

Chugh, R., Sangwan, V., Patil, S. P., Dudeja, V., Dawra, R. K., & Banerjee, S. (2012). A Preclinical Evaluation of Minnelide as a Therapeutic Agent Against Pancreatic Cancer. National Pancreas Foundation. [Link]

-

Wang, Y., & Sun, J. (2013). Simultaneous determination of triptolide and its prodrug MC002 in dog blood by LC-MS/MS and its application in pharmacokinetic studies. PubMed, 24076302. [Link]

-

Patsnap. (2024). What is Triptolide used for? Patsnap Synapse. [Link]

-

Li, M., & Zhao, Z. (2023). Triptolide Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Akt/mTOR Pathway. Bentham Science Publishers. [Link]

-

Vispé, S., & DeVries, L. (2009). Triptolide is an inhibitor of RNA polymerase I and II–dependent transcription leading predominantly to down-regulation of short-lived mRNA. AACR Journals. [Link]

-

Chen, S. R., & Dai, Y. (2018). A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F. Frontiers. [Link]

-

Zhang, X., & Liu, W. (2019). Preclinical Pharmacokinetics of Triptolide: A Potential Antitumor Drug. Bentham Science. [Link]

-

Huang, H., & Chen, X. (2012). Triptolide Inhibits the Proliferation of Prostate Cancer Cells and Down-Regulates SUMO-Specific Protease 1 Expression. PLOS One. [Link]

-

Wang, Y., & Li, Y. (2025). Antitumor mechanisms and future clinical applications of the natural product triptolide. ResearchGate. [Link]

-

Chen, X., & Zhang, W. (2018). NQO1-Selective Activated Prodrug of Triptolide: Synthesis and Antihepatocellular Carcinoma Activity Evaluation. PubMed, 30480436. [Link]

-

Singh, S., & Kumar, S. (2024). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Current Medicinal Chemistry. [Link]

-

Banerjee, S., & Saluja, A. (2013). Triptolide inhibits transcriptional activity of E2F. (a)... ResearchGate. [Link]

-

Yoon, C., & Gibson, B. W. (2015). Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia. PMC. [Link]

-

DİKMEN, M., & CANTÜRK, Z. (2022). Triptolide: Regulator of Cellular Metabolism of Significant Fraction of Small Cell Lung Cancer via lncRNAs Triptolit. DergiPark. [Link]

-

Schlimpert, M., & Sippl, W. (2023). Design and synthesis of bioreductive prodrugs of class I histone deacetylase inhibitors and their biological evaluation in viral. Archiv der Pharmazie. [Link]

-

Wu, W., & Xu, H. (2021). Bioreductive prodrugs. (a) Chemotypes used for bioreductive clinical... ResearchGate. [Link]

-

Li, J., & Gao, W. (2022). Analysis of triptolide pathway and metabolic engineering a Three... ResearchGate. [Link]

Sources

- 1. XPB, a subunit of TFIIH, is a target of the natural product triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]

- 7. pancreasfoundation.org [pancreasfoundation.org]

- 8. Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targets and molecular mechanisms of triptolide in cancer therapy - Chinese Journal of Cancer Research [cjcrcn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [edgccjournal.org]

- 13. Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of triptolide and its prodrug MC002 in dog blood by LC-MS/MS and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. XPB, a Subunit of TFIIH, Is a Target of the Natural Product Triptolide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Covalent modification of a cysteine residue in the XPB subunit of the general transcription factor TFIIH through single epoxide cleavage of the transcription inhibitor triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 21. What is Triptolide used for? [synapse.patsnap.com]

- 22. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]

- 23. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. benthamdirect.com [benthamdirect.com]

- 26. NQO1-Selective Activated Prodrug of Triptolide: Synthesis and Antihepatocellular Carcinoma Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

The Minnelide Protocol: From Insoluble Natural Product to Clinical Prodrug

Topic: History of Minnelide Synthesis and Its Key Intermediates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triptolide, a diterpenoid triepoxide isolated from Tripterygium wilfordii (Thunder God Vine), exhibits potent antiproliferative activity against pancreatic and hepatocellular carcinomas.[1] However, its clinical translation was historically halted by poor aqueous solubility (17 µg/mL) and severe toxicity. Minnelide (14-O-phosphonooxymethyltriptolide disodium salt) was developed at the University of Minnesota to resolve these physicochemical limitations.

This guide details the synthetic evolution of Minnelide, focusing on the critical semi-synthetic pathway that converts the lipophilic parent molecule into a highly water-soluble prodrug. We analyze the specific chemical maneuvers required to preserve the acid-sensitive triepoxide core while installing a phosphatase-labile phosphate promoiety.

The Precursor Challenge: Triptolide Structural Integrity

The synthesis of Minnelide is not a de novo total synthesis but a precision derivatization of extracted Triptolide. The primary challenge lies in Triptolide's structural fragility.

-

The Core: An abietane-type diterpenoid with a 14-hydroxyl group.[2][3]

-

The Liability: The molecule contains three epoxide rings (C7–C8, C9–C11, and C12–C13) and a butenolide lactone (D-ring).

-

Synthetic Constraint: These epoxides are highly susceptible to acid-catalyzed ring opening (epoxide hydrolysis). Standard phosphorylation techniques (using POCl3 or strong acids) destroy the pharmacophore.

Therefore, the Minnelide synthesis utilizes a Phosphonooxymethyl (POM) strategy, which employs mild, neutral-to-basic conditions and hydrogenolytic deprotection to preserve the epoxide warhead.

The Semi-Synthetic Pathway (The Chawla/Saluja Route)

The synthesis of Minnelide involves a four-step sequence targeting the secondary hydroxyl group at C-14.[4] The logic follows a "Pummerer-to-Phosphate" transition.

Phase I: Formation of the MTM Ether Intermediate

The first objective is to convert the C-14 hydroxyl into a reactive electrophilic center without using halides that might trigger side reactions.

-

Reaction: Pummerer rearrangement-type alkylation.

-

Reagents: Dimethyl sulfoxide (DMSO), Acetic Anhydride (

), Acetic Acid ( -

Mechanism: The reaction generates a sulfonium ion in situ which reacts with the C-14 alcohol to form 14-O-methylthiomethyl triptolide (MTM-Triptolide) .

-

Significance: This installs the methylene bridge (

) required for the final oxymethyl linker.

Phase II: The NIS-Mediated Coupling

Direct phosphorylation of MTM ethers is impossible. The sulfur must be activated to be a leaving group.

-

Reaction: Oxidative displacement.

-

Reagents: Dibenzyl phosphate, N-Iodosuccinimide (NIS), Molecular Sieves (4Å).[4][5]

-

Mechanism: NIS acts as an iodonium source (

), attacking the sulfur of the MTM group. This creates a highly reactive sulfonium leaving group, which is displaced by the nucleophilic oxygen of the dibenzyl phosphate. -

Intermediate Produced: 14-O-phosphonooxymethyl triptolide dibenzyl ester .

Phase III: Orthogonal Deprotection

The benzyl groups on the phosphate must be removed to yield the free acid. Acidic hydrolysis is forbidden due to the epoxides.

-

Reaction: Catalytic Hydrogenolysis.

-

Reagents:

gas, Palladium on Carbon (Pd/C).[3][4][5][6][7] -

Mechanism: The benzyl esters are cleaved under neutral conditions, leaving the triptolide core and the phosphate ester bond intact.

Phase IV: Salt Formation

-

Reaction: Neutralization.

-

Reagent: Sodium Carbonate (

).[4][8] -

Product: Minnelide (Disodium salt).[4][5][9] Solubility increases from 0.017 mg/mL (Triptolide) to >60 mg/mL.

Visualization of the Synthetic Workflow

The following diagram illustrates the chemical evolution from Triptolide to Minnelide, highlighting the structural modifications at the C-14 position.

Caption: The synthetic pathway of Minnelide, utilizing mild phosphorylation to preserve the triepoxide core.

Detailed Experimental Protocols

These protocols are synthesized from the foundational work of Chawla et al. and subsequent process chemistry optimizations.

Protocol A: Synthesis of 14-O-methylthiomethyl Triptolide

Objective: Installation of the methylene-sulfur linker.

-

Preparation: In a flame-dried round-bottom flask under argon, dissolve Triptolide (1.0 eq) in anhydrous DMSO (approx. 15 volumes).

-

Addition: Add Acetic Acid (20 volumes) and Acetic Anhydride (5 volumes).

-

Reaction: Stir the mixture at room temperature for 3–5 days.

-

Note: This slow reaction time is characteristic of Pummerer-type functionalization on sterically hindered secondary alcohols.

-

-

Workup: Pour reaction mixture into ice water. Neutralize carefully with solid

(avoid heat generation). -

Extraction: Extract with Ethyl Acetate (

). Wash organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

-

Validation:

NMR should show a singlet at

Protocol B: Synthesis of Minnelide (Phosphate Coupling & Deprotection)

Objective: Conversion of MTM ether to water-soluble salt.

-

Activation: Dissolve MTM-Triptolide (1.0 eq) in anhydrous DCM/THF (1:1). Add activated 4Å molecular sieves.[5]

-

Coupling: Add Dibenzyl phosphate (1.2 eq) followed by N-Iodosuccinimide (NIS, 1.2 eq) at

.-

Critical Control: Protect from light. NIS is light-sensitive.

-

-

Monitoring: Stir at RT for 1–2 hours. Monitor TLC for disappearance of MTM ether.

-

Filtration: Filter through Celite to remove sieves and succinimide byproducts. Concentrate filtrate.

-

Hydrogenolysis: Redissolve the crude dibenzyl ester in THF. Add 10% Pd/C catalyst (10 wt% loading).[5] Stir under

balloon (1 atm) for 1–3 hours.-

Safety: Do not pressurize excessively; high pressure may reduce the D-ring lactone.

-

-

Salt Formation: Filter off catalyst. Treat filtrate with aqueous

(1.0 eq relative to phosphate). -

Isolation: Lyophilize the aqueous layer to obtain Minnelide as a white, fluffy powder.

Key Intermediates & Physicochemical Data[4][11]

The following table summarizes the critical shifts in physicochemical properties through the synthesis.

| Compound | Role | Solubility (Aq) | Key Structural Feature | Stability |

| Triptolide | Starting Material | ~0.017 mg/mL | 14-OH (Secondary Alcohol) | Acid Sensitive (Epoxides) |

| MTM-Triptolide | Intermediate 1 | Insoluble | Stable in weak base | |

| Dibenzyl Ester | Intermediate 2 | Insoluble | Stable, Lipophilic | |

| Minnelide | Final API | > 60 mg/mL | Hydrolyzed by Phosphatase |

Bioactivation Pathway

Minnelide is pharmacologically inactive in vitro until cleaved. It relies on endogenous alkaline phosphatases, which are often upregulated in tumor microenvironments.

Caption: The bioactivation mechanism.[10] Phosphatase removes the phosphate group, triggering spontaneous release of Triptolide.

References

-

Chugh, R., Patil, S., & Saluja, A. (2012). Water Soluble Triptolide Derivatives and Methods of Use. U.S. Patent Application US20120264716A1. Link

-

Chugh, R., Sangwan, V., Patil, S. P., Dudeja, V., ... & Saluja, A. K. (2012). A Preclinical Evaluation of Minnelide as a Therapeutic Agent Against Pancreatic Cancer. Science Translational Medicine, 4(156), 156ra139. Link

-

Patil, S., Lis, L. G., & Saluja, A. K. (2015). Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts. Journal of Medicinal Chemistry, 58(23), 9334–9344. Link

-

Qiu, D., & Kao, Y. (2019). A review of the total syntheses of triptolide. Beilstein Journal of Organic Chemistry, 15, 1993–2012. Link

Sources

- 1. Minnelide, a novel drug for pancreatic and liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - A review of the total syntheses of triptolide [beilstein-journals.org]

- 3. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Preclinical Evaluation of Minnelide as a Therapeutic Agent Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2014167581A2 - An improved process for the preparation of triptolide prodrugs - Google Patents [patents.google.com]

- 6. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]

- 7. researchgate.net [researchgate.net]

- 8. Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]

- 10. Impaired synthesis of stromal components in response to Minnelide improves vascular function, drug delivery and survival in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis protocol for Triptolide O-Methyl Phosphate Dibenzyl Ester

Application Note: Synthesis Protocol for 14-O-Phosphonooxymethyltriptolide Dibenzyl Ester

Executive Summary & Scientific Context

This application note details the synthesis of 14-O-phosphonooxymethyltriptolide dibenzyl ester (often referred to in shorthand as the O-methyl phosphate dibenzyl ester intermediate). This compound is the critical penultimate precursor in the synthesis of Minnelide , a highly water-soluble prodrug of the diterpenoid epoxide triptolide.

Triptolide, isolated from Tripterygium wilfordii, exhibits potent anti-proliferative and pro-apoptotic activity but suffers from poor aqueous solubility and a narrow therapeutic index. The "phosphonooxymethyl" strategy utilizes a formaldehyde-equivalent linker (derived from a methylthiomethyl ether) to attach a phosphate group, which improves solubility and allows for enzymatic cleavage in vivo by phosphatases to release the active parent drug.

Safety Warning: Triptolide is an extremely potent toxin with a low LD50. All manipulations involving triptolide or its derivatives must be performed in a certified chemical fume hood with full Personal Protective Equipment (PPE), including double gloving and respiratory protection if handling powders.

Reaction Pathway & Mechanism

The synthesis relies on a specific activation of a Methylthiomethyl (MTM) Ether using N-Iodosuccinimide (NIS) .[1] The iodonium ion activates the sulfur, making it a good leaving group, which is then displaced by the phosphate nucleophile (Dibenzyl phosphate).

Figure 1: Synthetic workflow for the conversion of Triptolide to its Dibenzyl Phosphate ester form via MTM activation.

Materials & Reagents

The following reagents must be anhydrous. The presence of water competes with the phosphate nucleophile, leading to the regeneration of the alcohol (triptolide) or formation of hemiacetal byproducts.

| Reagent | Role | Purity/Grade | Handling Note |

| 14-O-MTM-Triptolide | Substrate | >98% (HPLC) | Pre-dried under high vacuum |

| Dibenzyl Phosphate | Nucleophile | 97%+ | Acidic; handle with care |

| N-Iodosuccinimide (NIS) | Activator | 98%+ | Light sensitive; store in dark |

| 4Å Molecular Sieves | Desiccant | Powdered, Activated | Critical: Must be flame-dried/activated immediately before use |

| Dichloromethane (DCM) | Solvent | Anhydrous | Distilled or from solvent system |

| Tetrahydrofuran (THF) | Solvent | Anhydrous, Inhibitor-free | Distilled or from solvent system |

Step-by-Step Synthesis Protocol

Target: 14-O-phosphonooxymethyltriptolide dibenzyl ester Scale: 1.0 g scale (Adjustable based on stoichiometry)

Phase 1: Preparation of the Reaction System

-

Activation of Sieves: Flame-dry powdered 4Å molecular sieves under high vacuum. Allow them to cool under an argon atmosphere. This step is non-negotiable; commercial "activated" sieves often contain enough residual moisture to lower yields significantly.

-

Solvent Prep: Ensure DCM and THF are freshly dispensed from an anhydrous solvent system or distilled over CaH₂ (DCM) and Na/Benzophenone (THF).

Phase 2: Coupling Reaction

-

Substrate Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 14-O-MTM-Triptolide (1.0 equiv) in anhydrous DCM (0.1 M concentration relative to substrate).

-

Sieve Addition: Add the activated powdered 4Å molecular sieves (approx. 100 wt% relative to substrate) to the solution. Stir for 15 minutes under nitrogen/argon to ensure the micro-environment is bone dry.

-

Reagent Preparation: In a separate dry vial, prepare a solution of Dibenzyl phosphate (1.2 equiv) and N-Iodosuccinimide (NIS) (1.2 equiv) in anhydrous THF.

-

Note: The ratio of DCM to THF in the final mixture should be approximately 1:1 to 2:1.

-

-

Addition: Cool the substrate mixture to 0°C (ice bath). Slowly add the Dibenzyl phosphate/NIS solution dropwise via syringe over 10–15 minutes.

-

Observation: The solution may darken slightly due to iodine liberation, but should remain relatively clear.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir vigorously for 1–3 hours .

-

Monitoring: Monitor by TLC (50% EtOAc/Hexanes).[2] The MTM ether spot should disappear, and a new, slightly more polar spot (the dibenzyl ester) should appear.

-

Phase 3: Workup & Purification

-

Quenching: Filter the reaction mixture through a pad of Celite to remove the molecular sieves. Rinse the pad with DCM.

-

Washing: Dilute the filtrate with additional DCM. Wash the organic layer sequentially with:

-

1.0 M Sodium Thiosulfate (Na₂S₂O₃): This is critical to reduce unreacted iodine/NIS (removes the brown/purple color).

-

Saturated Sodium Bicarbonate (NaHCO₃): To neutralize any residual phosphoric acid species.

-

Brine (Saturated NaCl).

-

-

Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at <35°C .

-

Caution: The product is thermally sensitive. Do not overheat during rotary evaporation.

-

-

Chromatography: Purify the resulting oil/foam via silica gel flash chromatography.

-

Eluent: Gradient of 30% → 50% Ethyl Acetate in Hexanes.

-